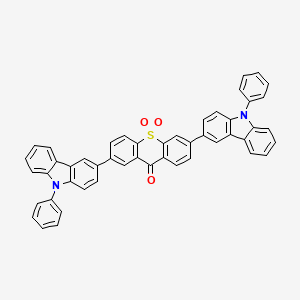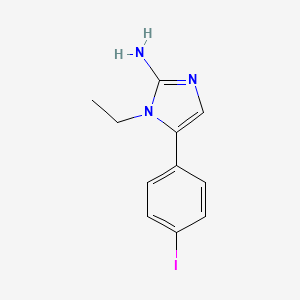
1-ethyl-5-(4-iodophenyl)-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-5-(4-iodophenyl)-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an ethyl group at the first position, an iodophenyl group at the fifth position, and an amine group at the second position of the imidazole ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-(4-iodophenyl)-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and ethyl isocyanide.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving 4-iodoaniline and ethyl isocyanide under acidic conditions.
Introduction of Ethyl Group: The ethyl group is introduced at the first position of the imidazole ring through an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-5-(4-iodophenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imidazole ring or the iodophenyl group.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives with various functional groups
Aplicaciones Científicas De Investigación
1-ethyl-5-(4-iodophenyl)-1H-imidazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-ethyl-5-(4-iodophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-5-phenyl-1H-imidazol-2-amine: Lacks the iodine atom, resulting in different reactivity and biological activity.
1-methyl-5-(4-iodophenyl)-1H-imidazol-2-amine: Contains a methyl group instead of an ethyl group, affecting its chemical properties and interactions.
5-(4-iodophenyl)-1H-imidazol-2-amine: Lacks the ethyl group, leading to differences in solubility and reactivity.
Uniqueness
1-ethyl-5-(4-iodophenyl)-1H-imidazol-2-amine is unique due to the presence of both the ethyl and iodophenyl groups, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity in substitution reactions, while the ethyl group influences its solubility and overall stability.
Propiedades
Número CAS |
918801-67-9 |
|---|---|
Fórmula molecular |
C11H12IN3 |
Peso molecular |
313.14 g/mol |
Nombre IUPAC |
1-ethyl-5-(4-iodophenyl)imidazol-2-amine |
InChI |
InChI=1S/C11H12IN3/c1-2-15-10(7-14-11(15)13)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H2,13,14) |
Clave InChI |
HFIANWZXGFVUBE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CN=C1N)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


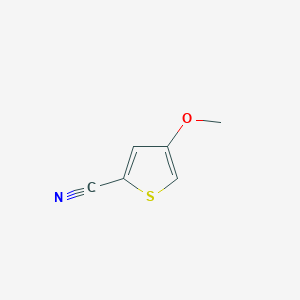
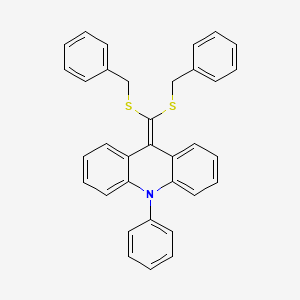

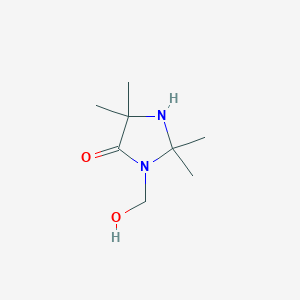
![N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B12938345.png)
![(S)-2-Azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12938350.png)

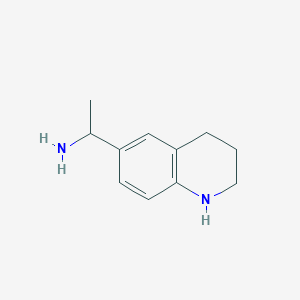

![tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)

